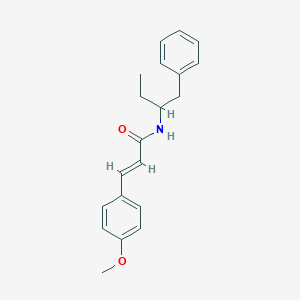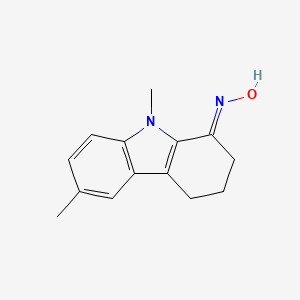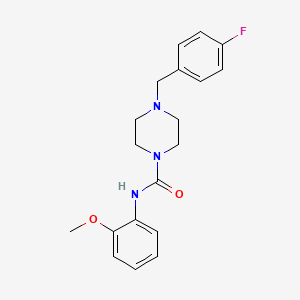
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide, also known as BPAM, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. BPAM belongs to the class of acrylamide derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, studies have shown that it acts as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce pain. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is that it is relatively easy to synthesize and purify. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is also stable under a wide range of conditions, making it a useful tool for studying the effects of COX-2 and PKC inhibition. However, one limitation of using N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is the development of more selective COX-2 and PKC inhibitors based on the structure of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide. Another area of interest is the study of the effects of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide on other biological pathways, such as the regulation of gene expression. Finally, the therapeutic potential of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide for the treatment of various diseases, such as cancer and neurodegenerative disorders, should be further explored.
Conclusion:
In conclusion, N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects, and has also been studied as a potential treatment for Parkinson's disease and Alzheimer's disease. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide acts as an inhibitor of the COX-2 and PKC enzymes, and has a number of biochemical and physiological effects. While there are limitations to using N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide in lab experiments, there are a number of future directions for research on this compound.
Métodos De Síntesis
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide can be synthesized by a multistep reaction involving the condensation of 4-methoxybenzaldehyde and 1-phenylpropan-1-one followed by the reaction with acryloyl chloride. The final product is purified by column chromatography to obtain pure N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has also been studied as a potential treatment for Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-3-18(15-17-7-5-4-6-8-17)21-20(22)14-11-16-9-12-19(23-2)13-10-16/h4-14,18H,3,15H2,1-2H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGLQTLHAUAZIQ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3,4-dimethoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5491147.png)
![(1R*,2R*,4R*)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5491155.png)
![2-(1-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5491178.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5491180.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5491184.png)
![4-{1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5491187.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5491188.png)
![3-[(2-methoxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5491193.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5491198.png)
![2-(3-chloro-4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5491208.png)
![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]propanamide](/img/structure/B5491213.png)
![2-[(2,4-dinitrophenyl)amino]benzoic acid](/img/structure/B5491228.png)
